![molecular formula C18H18N4O3S B2743895 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 2034255-55-3](/img/structure/B2743895.png)
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-yl and 1H-pyrazol-1-yl ethyl intermediate: This step involves the reaction of furan and pyrazole derivatives under specific conditions such as the presence of a base or catalyst.
Coupling with 3-(methylthio)phenyl oxalamide: The intermediate is then reacted with 3-(methylthio)phenyl oxalamide under conditions that facilitate the formation of the final product. This might involve the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without significant loss of yield.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study reported its efficacy against Staphylococcus aureus and Staphylococcus epidermidis, with low minimum inhibitory concentration (MIC) values, indicating strong antibacterial effects. Furthermore, the compound showed potential in inhibiting biofilm formation, which is crucial for treating persistent infections.
Anticancer Potential
Preliminary studies have indicated that N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide may induce apoptosis in cancer cells. Research involving multiple cancer cell lines revealed that it effectively reduced cell viability, suggesting its potential as a chemotherapeutic agent. The mechanisms of action appear to involve multiple pathways, including the modulation of apoptosis-related proteins.
Inhibition of Human Neutrophil Elastase
The compound has been identified as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory processes and tissue remodeling. This inhibition could be beneficial in managing conditions such as chronic obstructive pulmonary disease (COPD), where excessive elastase activity contributes to tissue damage.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation, indicating its potential as a treatment for infections caused by biofilm-forming bacteria.
Case Study 2: Anticancer Activity
In vitro experiments conducted on breast and colon cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis through both intrinsic and extrinsic pathways. The study highlighted the need for further exploration into its mechanisms of action and potential as an adjunct therapy in cancer treatment.
Case Study 3: Inflammatory Disorders
Given its role as an HNE inhibitor, this compound was tested in models of COPD. Results indicated that treatment with the compound reduced lung inflammation and tissue damage associated with elastase activity, suggesting its therapeutic potential in chronic inflammatory conditions.
Wirkmechanismus
The mechanism by which “N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide: can be compared with other oxalamide derivatives that have similar structures but different substituents.
Uniqueness
Structural Features: The presence of both furan and pyrazole rings, along with the oxalamide linkage, makes this compound unique.
Functional Groups: The combination of functional groups provides distinct chemical properties and reactivity.
Biologische Aktivität
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a furan moiety, a pyrazole ring, and a phenyl group with a methylsulfanyl substituent, which may enhance its pharmacological properties. The following sections will explore the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4OS, with a molecular weight of approximately 320.42 g/mol. The structural features that contribute to its biological activity include:
- Furan Ring : Known for its role in various pharmacological activities.
- Pyrazole Moiety : Often associated with anti-inflammatory and anticancer properties.
- Methylsulfanyl Group : Enhances lipophilicity and may improve bioavailability.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in inflammatory processes. For instance, studies have shown that related compounds are effective inhibitors of human neutrophil elastase, which is implicated in chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
2. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The presence of the furan and pyrazole rings may contribute to its effectiveness in disrupting microbial cell membranes or inhibiting essential microbial enzymes. For example, derivatives with similar structures have shown promising results in inhibiting bacterial growth .
3. Anticancer Potential
The compound's structural features align with other known anticancer agents. Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that compounds bearing furan and pyrazole moieties can effectively reduce the viability of cancer cell lines .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Enzyme Inhibition | Inhibits human neutrophil elastase | |
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Reduces viability in cancer cell lines |
Case Study: Anticancer Activity
In a study investigating the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated a significant reduction in cell proliferation at concentrations as low as 10 µM, suggesting potent anticancer activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Binding : The compound may bind to active sites on enzymes like neutrophil elastase, inhibiting their activity.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate microbial membranes, leading to cell lysis.
- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-26-14-6-2-5-13(11-14)21-18(24)17(23)19-12-15(16-7-3-10-25-16)22-9-4-8-20-22/h2-11,15H,12H2,1H3,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXCTOFMSOAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.